Cas no 4554-30-7 (Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1))

Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1) structure
4554-30-7 structure
Product Name:Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1)
CAS No:4554-30-7
MF:C9H16INO2
MW:297.133315086365
CID:329246
PubChem ID:78313
Update Time:2025-04-19

Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1) Chemical and Physical Properties

Names and Identifiers

    • Pyridinium,1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide (1:1)
    • arecoline methiodide
    • 1,1-Dimethyl-1,2,5,6-tetrahydro-nicotinsaeure-methylester-Iodid
    • 5-methoxycarbonyl-1,1-dimethyl-1,2,3,6-tetrahydro-pyridinium, iodide
    • 5-Methoxycarbonyl-1,1-dimethyl-1,2,3,6-tetrahydro-pyridinium, Jodid
    • N-Methylarecolinium iodide
    • Pyridinium,2,3,6-tetrahydro-1,1-dimethyl-, iodide, methyl ester
    • Pyridinium, 1,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide
    • NSC170450
    • Pyridinium,2,5,6-tetrahydro-3-(methoxycarbonyl)-1,1-dimethyl-, iodide
    • NSC-170450
    • Arecaidine methyl ester methiodide
    • Pyridinium, 3-carboxy-1,2,5,6-tetrahydro-1,1-dimethyl-, iodide, methyl ester
    • 4554-30-7
    • 5-(Methoxycarbonyl)-1,1-dimethyl-1,2,3,6-tetrahydropyridin-1-ium iodide
    • NSC 170450
    • Arecholine methiodide
    • 1-Methyl-3-carbomethoxy-1,2,5,6-tetrahydropyridinium iodide
    • WLN: T6K CUTJ A1 A1 CVO1 &I
    • Arecholine iodomethylate
    • DTXSID10963399
    • Pyridinium, 1,2,5,6-tetrahydro-1,1-dimethyl-3-carboxy-, iodide, methyl ester
    • Iodomethylate arecholine
    • 3-Carboxy-1,2,5,6-tetrahydro-1,1-dimethylpyridinium iodide, methyl ester
    • Arecoline iodomethylate
    • Pyridinium, 5-carboxy-1,2,3,6-tetrahydro-1,1-dimethyl-, iodide, methyl ester
    • Pyridinium,2,5,6-tetrahydro-1,1-dimethyl-, iodide, methyl ester
    • Inchi: 1S/C9H16NO2.HI/c1-10(2)6-4-5-8(7-10)9(11)12-3;/h5H,4,6-7H2,1-3H3;1H/q+1;/p-1
    • InChI Key: WXJOLIZPHGZZKX-UHFFFAOYSA-M
    • SMILES: [I-].O(C)C(C1=CCC[N+](C)(C)C1)=O

Computed Properties

  • Exact Mass: 280.8969
  • Monoisotopic Mass: 297.02258g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 219
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 26.3Ų

Experimental Properties

  • PSA: 26.3
  • LogP: -2.47130
Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan Comings Biotechnology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan Comings Biotechnology Co., Ltd.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm